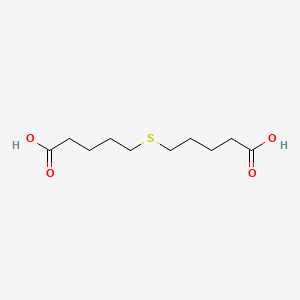
Pentanoic acid, 5,5'-thiobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid,5,5-thiobis- is an organic compound that features a thiobis group attached to the pentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanoic acid,5,5-thiobis- can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with a thiol compound under specific conditions to introduce the thiobis group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pentanoic acid,5,5-thiobis- often involves large-scale chemical processes. These processes may include the use of advanced reactors and purification techniques to achieve high yields and purity of the compound. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid,5,5-thiobis- undergoes various chemical reactions, including:
Oxidation: The thiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiobis group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentanoic acid,5,5-thiobis- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Pentanoic acid,5,5-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Pentanoic acid,5,5-thiobis- is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentanoic acid,5,5-thiobis- involves its interaction with specific molecular targets and pathways The thiobis group can form bonds with various biomolecules, influencing their structure and function
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simple carboxylic acid with a similar backbone but without the thiobis group.
Hexanoic acid: Another carboxylic acid with a longer carbon chain.
Butanoic acid: A shorter-chain carboxylic acid.
Uniqueness
Pentanoic acid,5,5-thiobis- is unique due to the presence of the thiobis group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of sulfur-containing compounds and materials.
Properties
CAS No. |
10341-17-0 |
|---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
5-(4-carboxybutylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S/c11-9(12)5-1-3-7-15-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI Key |
ACAYZXFEFNEADF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSCCCCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


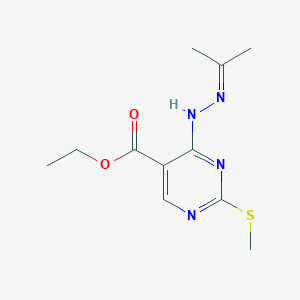
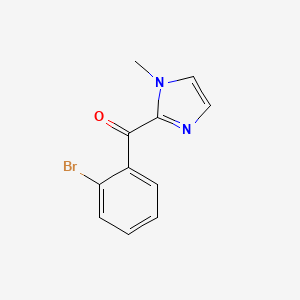

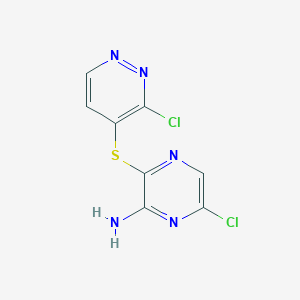

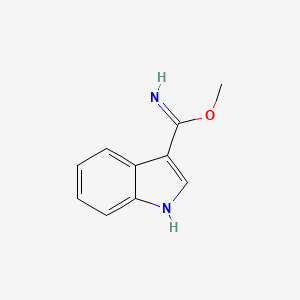



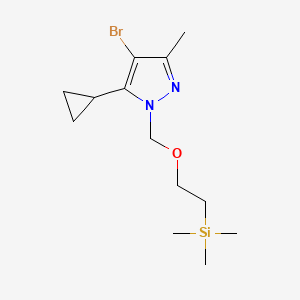

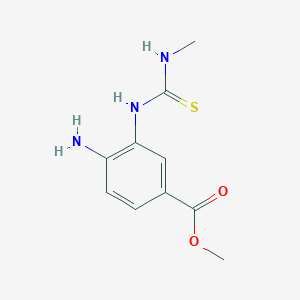
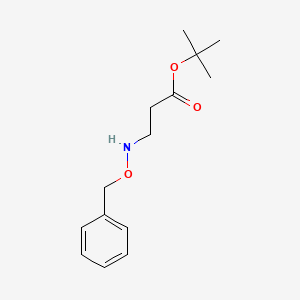
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
